N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(3-chloro-2-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide is a complex organic compound with a unique structure that combines biphenyl and oxalamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the biphenyl and oxalamide precursors. The biphenyl precursor can be synthesized through a Suzuki coupling reaction, while the oxalamide precursor can be obtained through the reaction of oxalyl chloride with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxalamide moiety can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxalamide moiety would produce an amine.
Scientific Research Applications
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl moiety can facilitate binding to hydrophobic pockets, while the oxalamide group can form hydrogen bonds with target molecules. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of an oxalamide group.
1,1’-Biphenyl, 2-chloro-: Contains a biphenyl moiety but lacks the oxalamide and hydroxyl groups.
Uniqueness
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide is unique due to its combination of biphenyl and oxalamide moieties, which allows for specific interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-16-20(25)9-6-10-21(16)27-23(29)22(28)26-15-24(2,30)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-14,30H,15H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBSEAJCAIADET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.